
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S2 and its molecular weight is 412.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Sulfonamide derivatives, including compounds structurally related to the one , have been synthesized and evaluated for their potential anticancer activity. For instance, Cumaoğlu et al. (2015) investigated compounds bearing the sulfonamide fragment for their in vitro anti-cancer activity against various cancer cell lines. These compounds were found to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting a mechanism mediated by the activation of apoptotic pathways through p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
Organic Synthesis and Chemical Interactions
In the realm of organic synthesis, sulfonamide derivatives serve as crucial intermediates for generating complex organic molecules. For example, Consonni et al. (1996) discussed the Diels–Alder reactions of N-sulfonyl substituted aza-ortho-xylylenes, leading to the formation of tetrahydroquinoline and quinoline derivatives. This showcases the utility of sulfonamide groups in facilitating regioselective chemical transformations, a principle that could extend to the synthesis and functionalization of compounds like N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide (Consonni et al., 1996).
Molecular Mechanisms and Drug Design
Understanding the binding interactions and molecular mechanisms of sulfonamide derivatives, including those related to the compound , is crucial for drug design. Grunewald et al. (2006) investigated the binding of tetrahydroisoquinoline derivatives to the active site of phenylethanolamine N-methyltransferase, revealing insights into the interactions that govern inhibitor potency and selectivity. Such studies underline the importance of sulfonamide derivatives in elucidating the molecular basis of drug action and guiding the design of more effective therapeutics (Grunewald et al., 2006).
Propiedades
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-8-16(12-17(14)21)20-27(24,25)18-9-7-15(19)11-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUXPCMFEBZWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




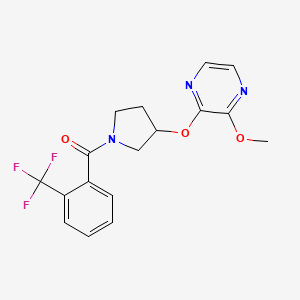

![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)

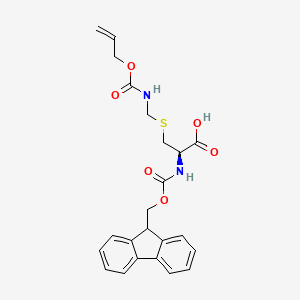
![(5Z)-3-(2-aminoethyl)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2729743.png)
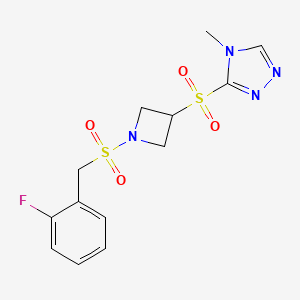
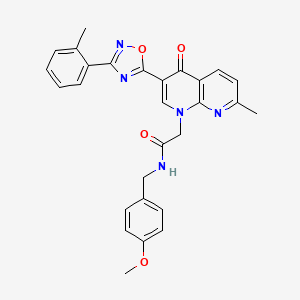
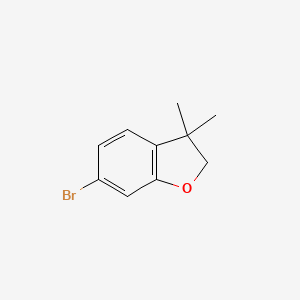
![(E)-2-[2-(3,5-dichlorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2729748.png)
